molecular formula C8H7BrN2 B2704882 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1448891-90-4

4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2704882
CAS No.: 1448891-90-4
M. Wt: 211.062
InChI Key: MDDCUEWRLKTNMK-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine is a high-value brominated azaindole derivative with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry for constructing potential therapeutic agents. The bromine substituent at the 4-position makes it an excellent precursor for cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aryl groups to create novel chemical libraries . This pyrrolopyridine scaffold is of significant research interest in anticancer drug discovery. Rigid, heterocyclic cores like this one are used to replace the metabolically unstable cis-olefin bond in natural products such as Combretastatin A-4 (CA-4), helping to lock the bioactive configuration and improve the metabolic stability of potential drug candidates . Derivatives based on similar frameworks have demonstrated potent activity as colchicine-binding site inhibitors (CBSIs), which disrupt tubulin polymerization and microtubule dynamics . This mechanism can lead to G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells, making such compounds promising for the development of novel antitumor agents . Researchers can utilize this chemical to synthesize and evaluate new compounds for their antiproliferative effects against various cancer cell lines. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methylpyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-3-2-6-7(9)4-10-5-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDCUEWRLKTNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=NC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Bromo 1 Methyl 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Retrosynthetic Analysis of the Pyrrolo[2,3-c]pyridine Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the pyrrolo[2,3-c]pyridine core, two primary disconnection strategies are considered.

The most common approach involves disconnecting the pyrrole (B145914) ring portion of the molecule. This leads back to a suitably substituted pyridine (B92270) precursor. For instance, a key disconnection across the C3a-C4 and N1-C7a bonds suggests a synthesis starting from a 4,5-disubstituted pyridine. A prominent synthetic route, analogous to the Fischer indole (B1671886) synthesis, involves the cyclization of a pyridine-derived hydrazone. Another powerful method, the Bartoli indole synthesis, utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent. A frequently employed strategy for 6-azaindoles involves starting with a nitropyridine derivative, which undergoes reductive cyclization to form the pyrrole ring. For example, the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine can be achieved from 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine, which undergoes reductive cyclization using iron powder in acetic acid. chemicalbook.com

A second, less common, retrosynthetic strategy involves disconnecting the pyridine ring. This would entail building the pyridine ring onto an existing pyrrole molecule. While synthetically feasible, this approach is often more complex for this specific isomer compared to building the pyrrole ring onto a readily available pyridine starting material.

Direct Halogenation Approaches to the Pyrrolo[2,3-c]pyridine System

Direct halogenation of the pre-formed pyrrolo[2,3-c]pyridine core is a key strategy for introducing a halogen atom onto the bicyclic system. The inherent electronic properties of the scaffold, with an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, dictate the regiochemical outcome of electrophilic substitution reactions like halogenation. The pyrrole moiety is the preferred site for electrophilic attack.

The electron-rich nature of the pyrrole ring in the 1H-pyrrolo[2,3-c]pyridine system directs electrophilic substitution to this part of the molecule. However, achieving regioselectivity can be challenging. While electrophilic substitution on the isomeric 1H-pyrrolo[2,3-b]pyridine predominantly occurs at the 3-position, the reactivity of the 1H-pyrrolo[2,3-c]pyridine system must be considered independently. rsc.org

Direct bromination of the 1H-pyrrolo[2,3-c]pyridine scaffold is anticipated to be influenced by the deactivating effect of the adjacent pyridine nitrogen. This deactivation makes electrophilic attack on the pyridine ring highly unfavorable. nih.gov Within the pyrrole ring, positions C4 and C5 are potential sites for substitution. The regioselectivity is often controlled by a combination of electronic and steric factors. In many reported syntheses, the bromine atom is incorporated into the pyridine starting material before the pyrrole ring is formed, thus circumventing potential issues with regioselectivity in direct bromination of the final heterocycle. chemicalbook.comnih.gov This suggests that direct bromination at the 4-position may not always be the most efficient or selective method.

The outcome of a bromination reaction, including its regioselectivity and yield, is highly dependent on the choice of brominating agent and the reaction conditions. Various reagents have been developed for the bromination of heterocyclic compounds, each with distinct reactivity profiles.

Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and Tetrabutylammonium tribromide (TBATB). NBS is a milder and more selective source of electrophilic bromine compared to Br₂, often used to avoid side reactions. TBATB is another mild and solid reagent that can offer high selectivity in the bromination of sensitive substrates like pyrroloquinoxalines. nih.gov

The choice of solvent is also critical. Aprotic solvents like acetonitrile (B52724) (MeCN), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used. The reaction temperature can also be adjusted to control selectivity; lower temperatures generally favor the thermodynamically more stable product and can enhance regioselectivity. The following table summarizes the influence of different agents on related heterocyclic systems, providing insight into the conditions that could be applied to the pyrrolo[2,3-c]pyridine system.

Brominating AgentTypical Solvent(s)General Characteristics & Influence on Selectivity
N-Bromosuccinimide (NBS)CH₂Cl₂, CCl₄, THF, DMFMild and selective reagent. Often used for allylic and benzylic bromination, but also effective for electron-rich heterocycles. Selectivity can be tuned by reaction conditions.
Molecular Bromine (Br₂)CH₂Cl₂, Acetic Acid, H₂OHighly reactive and less selective. Can lead to over-bromination or decomposition of sensitive substrates. Often used with a Lewis acid catalyst for less reactive systems.
Tetrabutylammonium tribromide (TBATB)MeCN, CH₂Cl₂Mild, stable, and easy-to-handle solid reagent. Provides a slow release of Br₂ and often results in high regioselectivity with good yields, as demonstrated in the C3-bromination of pyrrolo[1,2-a]quinoxalines. nih.gov

De Novo Synthesis of the Pyrrolo[2,3-c]pyridine Scaffold

The de novo synthesis of the pyrrolo[2,3-c]pyridine framework is a fundamental approach that builds the bicyclic system from simpler precursors. This strategy allows for significant structural diversity by modifying the starting materials. Key methodologies include cyclization reactions to form the pyrrole ring, annulation strategies to construct the pyridine moiety, and multi-component reactions that assemble the core in a convergent manner. nbuv.gov.ua

Cyclization Reactions for Pyrrole Ring Formation

The formation of the pyrrole ring is a critical step in the synthesis of the pyrrolo[2,3-c]pyridine scaffold. Various classical and modern cyclization reactions are employed to achieve this transformation.

One common method involves the reductive cyclization of enamines derived from 3-nitropyridines. For instance, the reaction of 4-methyl-3-nitropyridines with dimethylformamide dimethyl acetal (B89532) (DMFDMA) yields enamines, which upon reductive cyclization, produce the pyrrolo[2,3-c]pyridine core with high efficiency. nbuv.gov.ua

Another notable approach is the Bartoli indole synthesis, which has been adapted for the creation of 6-azaindoles (pyrrolo[2,3-c]pyridines). This reaction typically involves the interaction of a nitro-aromatic compound with a vinyl Grignard reagent. nbuv.gov.ua The intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals, promoted by acid, is another facile method for creating substituted pyrrolo[2,3-c]pyridin-7-ones. nih.govenamine.net

Furthermore, tandem reactions involving Sonogashira coupling followed by C-N coupling and cyclization have been developed. For example, 3,4-dibromopyridine (B81906) can react with terminal alkynes, and the resulting intermediate undergoes cyclization with amines to form the pyrrolo[2,3-c]pyridine system. nbuv.gov.ua

Reaction Type Precursors Key Features Reference
Reductive CyclizationEnamines from 3-nitropyridinesHigh yields, versatile nbuv.gov.ua
Bartoli SynthesisHalogenated nitropyridines and vinyl magnesium bromideCommon, versatile nbuv.gov.ua
Intramolecular Cyclization2-pyrrolecarboxylic acid amidoacetalsAcid-promoted, scalable nih.govenamine.net
Tandem Sonogashira/Cyclization3,4-dibromopyridine, terminal alkynes, aminesOne-pot synthesis nbuv.gov.ua

Ring Annulation Strategies for Pyridine Moiety Construction

Constructing the pyridine ring onto a pre-existing pyrrole core is another viable synthetic route. These ring annulation strategies often involve cycloaddition reactions.

One such strategy is the intramolecular Diels-Alder cycloaddition. An oxazole (B20620) can be reacted with a diene to form an intermediate which then undergoes an intramolecular Diels-Alder reaction to construct the 6-azaindole (B1212597) core. nbuv.gov.ua This approach allows for the single-step formation of both the pyrrole and pyridine rings.

Formal [4+2] cycloaddition reactions have also been employed. For instance, enamides can react with maleimides in a dehydrative dehydroaromatizing [4+2] cycloaddition, promoted by Mn(OAc)₂, to form the pyridine ring and access pyrrolo[3,4-c]pyridine derivatives. researchgate.net

Multi-component Reactions in Pyrrolo[2,3-c]pyridine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic systems like pyrrolo[2,3-c]pyridines. orientjchem.org These reactions combine three or more reactants in a single step, leading to the formation of the final product which incorporates significant portions of all starting materials. orientjchem.org

MCRs are advantageous due to their operational simplicity, reduced reaction times, and often environmentally friendly nature. orientjchem.org For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can be used to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold. scielo.org.mx The synthesis of pyrido[2,3-c]carbazole derivatives has been achieved through a one-pot, catalyst-free MCR of tetronic acid, substituted benzaldehydes, and 9-ethyl-9H-carbazol-3-amine. rsc.org

While direct examples for 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine are not explicitly detailed in the provided context, the principles of MCRs are broadly applicable to the synthesis of diverse pyrrole-containing heterocycles. orientjchem.orgpharmaguideline.com

Advanced Catalytic Approaches in Synthesis

Modern synthetic organic chemistry heavily relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and functionalization of this compound and its derivatives are no exception, with palladium-catalyzed cross-coupling reactions playing a pivotal role. nbuv.gov.ua

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C4 position of the pyrrolo[2,3-c]pyridine scaffold serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. nbuv.gov.uanih.gov These reactions are fundamental in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with an organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nih.govyoutube.com

The Suzuki coupling reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide. organic-chemistry.org This reaction is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.gov

In the context of this compound, the Suzuki coupling allows for the introduction of aryl, heteroaryl, and other organic moieties at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like K₂CO₃ or K₃PO₄. nih.govnih.gov

For example, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed efficiently to produce novel pyridine derivatives. nih.gov Similarly, 5-bromoindazoles have been successfully coupled with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂ as the catalyst. nih.gov The chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has also been demonstrated, highlighting the potential for regioselective functionalization. nih.gov

Catalyst Base Coupling Partner Solvent Key Features Reference
Pd(PPh₃)₄K₃PO₄Arylboronic acids1,4-Dioxane/WaterGood yields, tolerates functional groups nih.gov
Pd(dppf)Cl₂K₂CO₃N-Boc-2-pyrroleboronic acidDimethoxyethaneHigh yields, short reaction times nih.gov
Pd₂(dba)₃K₂CO₃Phenylboronic acid1,4-Dioxane/WaterEffective for aryl-aryl coupling nih.gov
Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction typically involves a Pd(0)/Pd(II) catalytic cycle to create a substituted alkene. wikipedia.org While the Heck reaction is a cornerstone of modern organic synthesis for modifying aryl and vinyl halides, specific examples detailing its application directly to the this compound scaffold are not extensively documented in the reviewed literature. masterorganicchemistry.com

However, the general principles of the Heck reaction are broadly applicable to heteroaromatic bromides. The reaction involves the coupling of the halide (in this case, this compound) with an alkene in the presence of a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base, like triethylamine. wikipedia.orgmasterorganicchemistry.com The versatility of the Heck reaction has been expanded through the development of various catalyst systems, including phosphine-free catalysts and the use of ionic liquids to enhance catalyst stability and reusability. organic-chemistry.org Given the successful application of palladium-catalyzed couplings to similar pyrrolopyrimidine and pyrrolopyridine systems, it is chemically plausible that this compound could undergo Heck coupling with various alkenes to introduce vinyl substituents at the C4-position. researchgate.net

Other Cross-Coupling Methodologies

Beyond the Heck reaction, a variety of other cross-coupling methodologies are instrumental in the derivatization of bromo-substituted heterocycles like this compound. These reactions offer diverse pathways to introduce aryl, alkynyl, and other functional groups.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide is one of the most widely used C-C bond-forming reactions. nih.gov For related bromo-pyridine systems, Suzuki coupling has been successfully employed to synthesize biaryl compounds. For instance, the synthesis of 2-methyl-4-phenylpyridine (B85350) from 4-bromo-2-methylpyridine (B16423) and phenylboronic acid has been optimized, demonstrating the feasibility of this transformation on a similar structural motif. researchgate.netresearchgate.net Similarly, the chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine highlights the applicability of this method to the azaindole core. nih.gov This suggests that this compound could effectively react with various aryl or heteroaryl boronic acids to yield 4-aryl derivatives.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction has been applied to 4-bromo-6H-1,2-oxazines, which were successfully coupled with terminal alkynes like phenylacetylene (B144264) and 1-hexyne (B1330390) to produce 4-alkynyl-substituted heterocycles in good yields. This precedent indicates a strong potential for using Sonogashira coupling to introduce alkynyl moieties at the C4-position of this compound, providing access to a class of compounds with applications in materials science and medicinal chemistry. researchgate.net

Other Transition Metal-Catalyzed Transformations

Transition metal catalysis extends beyond traditional cross-coupling reactions to encompass a wide array of transformations for synthesizing and functionalizing heterocyclic compounds. nih.gov These methods are valued for their efficiency and ability to construct complex molecular architectures from simple precursors. rsc.org For the pyrrolo[2,3-c]pyridine core, such transformations could include C-H activation/functionalization, cycloisomerization, and domino reactions.

For example, palladium-catalyzed domino reactions have been used to construct polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones, demonstrating the power of transition metals to facilitate multiple bond-forming events in a single operation. mdpi.com While direct applications to this compound are not specified, the broader literature on transition metal-catalyzed synthesis of aromatic heterocycles suggests potential pathways. nih.gov Reactions involving gold, silver, copper, and rhodium have been shown to catalyze cycloisomerization of functionalized precursors to form furan (B31954) and other heterocyclic rings, indicating the wide scope of available catalytic systems for modifying heterocyclic structures. nih.gov

Methodologies for Yield Optimization and Purity Enhancement in Syntheses

Optimizing reaction yields and ensuring high purity of the final product are critical aspects of synthesizing this compound and its derivatives. This involves a systematic approach to refining reaction conditions and employing effective purification techniques.

Reaction Condition Optimization (e.g., solvent, temperature, stoichiometry)

The optimization of reaction conditions is paramount for maximizing yield and minimizing side-product formation. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of reactants and catalysts.

In a study on the Suzuki coupling of 4-bromo-2-methylpyridine with phenylboronic acid, a systematic optimization was performed. researchgate.netresearchgate.net Researchers explored the effects of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) on the reaction yield. The optimal conditions were identified as using a combination of K₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst in a mixed solvent system of water/1,4-dioxane under microwave irradiation at 120 °C. researchgate.netresearchgate.net This optimization led to a significant 30% increase in the reaction yield, achieving a total yield of 81%. researchgate.net

Similarly, for Heck reactions, catalyst systems have been refined to improve efficiency. The development of highly active and stable phosphine-free catalysts, such as N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes, allows for high turnover numbers and successful reactions at room temperature for some substrates. organic-chemistry.org The choice of solvent can also be critical; for instance, conducting Heck reactions in water using a Pd(L-proline)₂ complex under microwave irradiation has been shown to provide excellent yields in short reaction times. organic-chemistry.org These examples underscore the importance of screening various parameters to develop a robust and high-yielding synthetic protocol.

Below is a table summarizing the optimization of a Suzuki coupling reaction for a related bromo-pyridine compound. researchgate.net

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂K₂CO₃Water/1,4-Dioxane (5:1)120 (Microwave)81
Pd(PPh₃)₄K₂CO₃Water/1,4-Dioxane (5:1)120 (Microwave)<50
Pd(dppf)Cl₂Cs₂CO₃Water/1,4-Dioxane (5:1)120 (Microwave)~60
Pd(dppf)Cl₂K₃PO₄Water/1,4-Dioxane (5:1)120 (Microwave)~75

Chromatographic Purification Techniques

Chromatography is an indispensable tool for the purification of reaction products, separating the desired compound from unreacted starting materials, catalysts, and side products. Silica (B1680970) gel column chromatography is the most common technique employed for this purpose.

In the synthesis of the parent compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine, the crude product obtained after workup was purified using silica gel chromatography. chemicalbook.com The column was eluted with a mixture of 5% methanol (B129727) in ethyl acetate to afford the pure compound as a yellow solid with a 73% yield. chemicalbook.com This demonstrates the effectiveness of this technique for purifying the core pyrrolopyridine structure. Similarly, in the synthesis of various brominated pyrrolo[1,2-a]quinoxalines, the final products were purified by rapid chromatography on silica gel using a petroleum ether/ethyl acetate eluent system. nih.gov The choice of eluent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation.

Recrystallization and Other Isolation Methods

Following initial purification or as an alternative to chromatography, recrystallization can be a highly effective method for achieving high purity, particularly for solid compounds. While specific recrystallization protocols for this compound are not detailed in the provided sources, it remains a standard and powerful technique for enhancing the purity of crystalline organic solids.

In addition to chromatography and recrystallization, other essential isolation methods are employed during the workup of a reaction. These include liquid-liquid extraction, washing, and drying steps. For example, in the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine, after the reaction was complete, the mixture was diluted with ethyl acetate and filtered. chemicalbook.com The filtrate was then basified, and the product was extracted from the aqueous layer into ethyl acetate. chemicalbook.com The combined organic layers were subsequently washed with brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities and then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) before the solvent was removed under reduced pressure. chemicalbook.com These fundamental steps are crucial for the initial isolation and cleanup of the crude product before final purification. chemicalbook.com

Reactivity and Derivatization Pathways of 4 Bromo 1 Methyl 1h Pyrrolo 2,3 C Pyridine

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

The bromine atom at the C4-position of the 1-methyl-1H-pyrrolo[2,3-c]pyridine nucleus is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is characteristic of halogenated pyridines, where the electron-withdrawing nature of the ring nitrogen facilitates the displacement of the halide by various nucleophiles. Such reactions are pivotal for introducing diverse functional groups at this position, enabling the synthesis of a wide array of derivatives.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Amides)

The displacement of the C4-bromo substituent by nitrogen-based nucleophiles is a key method for constructing C-N bonds. While direct reaction with amines can require harsh conditions, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, have proven highly effective for analogous heterocyclic systems. nih.govmit.edunih.gov These palladium-catalyzed reactions allow for the coupling of the bromo-scaffold with a broad range of primary and secondary amines, as well as amides, under relatively mild conditions. mdpi.com This approach provides a versatile route to 4-amino-1-methyl-1H-pyrrolo[2,3-c]pyridine derivatives.

The general transformation is illustrated by reactions on similar bromo-heterocyclic cores, which are expected to be applicable to the title compound.

Table 1: Representative Palladium-Catalyzed Amination Reactions on Bromo-Heterocycles

Amine Nucleophile Catalyst/Ligand Base Solvent Temperature (°C) Product Type
Aromatic Amines Pd Precatalyst / tBuBrettPhos LHMDS THF 50-80 4-(Arylamino)-pyrrolopyridine
Aliphatic Amines Pd Precatalyst / tBuBrettPhos LHMDS THF 80 4-(Alkylamino)-pyrrolopyridine

Data derived from analogous reactions on bromoimidazoles and bromopyrazoles. nih.govnih.gov

Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides)

The bromine atom can also be displaced by oxygen-based nucleophiles, such as alkoxides, to form the corresponding ether derivatives. These reactions typically proceed via a classic SNAr mechanism, often facilitated by heating in the presence of a sodium or potassium alkoxide. This pathway is a straightforward method for synthesizing 4-alkoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine compounds. Research on the related pyrrolo[3,4-c]pyridine scaffold has demonstrated the successful synthesis of various 4-alkoxy derivatives, underscoring the viability of this transformation within the broader class of pyrrolopyridines. nih.gov

Table 2: General Conditions for Alkoxide Substitution

Alkoxide Base Solvent Conditions Product Type
Sodium Methoxide NaOMe Methanol (B129727) Reflux 4-Methoxy-pyrrolopyridine
Sodium Ethoxide NaOEt Ethanol Reflux 4-Ethoxy-pyrrolopyridine

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Similarly, sulfur-based nucleophiles like thiols (in their thiolate form) can displace the C4-bromide to yield thioethers. These reactions expand the molecular diversity achievable from the bromo-precursor. The formation of the C-S bond is typically achieved by reacting the substrate with a thiol in the presence of a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic thiolate anion. Studies involving the reaction of brominated heterocycles with thiols have established this as a reliable synthetic method. nih.gov

Table 3: General Conditions for Thiolate Substitution

Thiol Base Solvent Conditions Product Type
Methanethiol NaH DMF Room Temp to Heat 4-(Methylthio)-pyrrolopyridine
Ethanethiol K2CO3 Acetonitrile (B52724) Reflux 4-(Ethylthio)-pyrrolopyridine

Electrophilic Aromatic Substitution Reactions of the Pyrrolo[2,3-c]pyridine Core

The 1-methyl-1H-pyrrolo[2,3-c]pyridine nucleus contains two fused aromatic rings: an electron-rich pyrrole (B145914) ring and a relatively electron-deficient pyridine (B92270) ring. This electronic disparity dictates the regioselectivity of electrophilic aromatic substitution reactions.

Positional Selectivity Considerations

Electrophilic attack is overwhelmingly favored on the electron-rich pyrrole moiety over the deactivated pyridine ring. gcwgandhinagar.compearson.com Within the pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine system, there are two available positions for substitution: C2 and C3.

Based on studies of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system, electrophilic substitution occurs predominantly at the C3-position. rsc.org This preference is attributed to the greater stabilization of the cationic intermediate (sigma complex) formed upon attack at C3 compared to C2. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts-type acylations on 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine are expected to proceed with high selectivity at the C3-position. A notable example of such a reaction is the Vilsmeier-Haack formylation, which uses a phosphorus oxychloride/DMF reagent system to introduce a formyl group onto electron-rich heterocyclic rings and would be expected to yield 4-Bromo-3-formyl-1-methyl-1H-pyrrolo[2,3-c]pyridine. ijpcbs.comwikipedia.orgorganic-chemistry.org

Oxidation and Reduction Chemistry of the Pyrrolo[2,3-c]pyridine Nucleus

The pyrrolo[2,3-c]pyridine core can undergo both oxidation and reduction, although the specific outcome depends on the reagents and conditions employed.

Reduction: The synthesis of the related 1H-pyrrolo[3,2-c]pyridine scaffold has been achieved via the reduction of a nitropyridine precursor using reagents like iron powder in acetic acid. nih.govsemanticscholar.org This indicates the stability of the bicyclic aromatic system under these specific reductive conditions. For the fully formed aromatic nucleus, catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) can be employed. Under controlled conditions, it may be possible to selectively reduce the pyridine ring to a tetrahydropyridine (B1245486), while more forcing conditions would likely lead to the reduction of both the pyridine and pyrrole rings.

Selective Oxidation of Ring Atoms or Substituents

The selective oxidation of the pyrrolo[2,3-c]pyridine core or its substituents is a challenging transformation. The electron-rich nature of the pyrrole moiety makes it susceptible to oxidative degradation. Studies on related N-methyl-azaindole systems, which are structural isomers, suggest that oxidation can be complex. For instance, the electrooxidation of N-methylindole leads to the formation of soluble oligomers, such as an asymmetric cyclic trimer, rather than a simple oxidation of the ring. rsc.org This indicates that the pyrrole ring is prone to polymerization under oxidative conditions.

Furthermore, research on the oxidation of N-methyl-7-azaindoles has shown that reactions can be directed to substituents. For example, a bis(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methane derivative can be oxidized at the benzylic methylene (B1212753) group using ceric ammonium (B1175870) nitrate (B79036) (CAN) to form the corresponding ketone. rsc.org This suggests that if a suitable substituent is present on the this compound core, selective oxidation at that position might be achievable while preserving the heterocyclic rings. However, direct selective oxidation of the carbon or nitrogen atoms of the pyrrolo[2,3-c]pyridine ring system itself is not well-documented and would likely require carefully controlled reaction conditions to avoid unwanted side reactions and degradation.

Reduction of Halogen or Ring Systems

The reduction of this compound can proceed via two main pathways: reduction of the bromo substituent (dehalogenation) or reduction of the heterocyclic ring system.

Catalytic hydrogenation is a common and effective method for the dehalogenation of aryl halides. mdpi.com It is anticipated that this compound would undergo catalytic hydrogenation to yield 1-methyl-1H-pyrrolo[2,3-c]pyridine. Typical catalysts for such transformations include palladium on carbon (Pd/C) with a hydrogen source. This reaction is generally clean and high-yielding.

The reduction of the pyrrolo[2,3-c]pyridine ring system itself is also a possibility, although it typically requires more forcing conditions than dehalogenation. The pyridine ring is more susceptible to reduction than the pyrrole ring. Catalytic hydrogenation can lead to the corresponding tetrahydropyridine derivative. The choice of catalyst and reaction conditions (e.g., pressure, temperature, and solvent) would be crucial in determining the selectivity between dehalogenation and ring reduction. In some cases, chemoselective dehalogenation can be achieved under milder conditions, preserving the aromaticity of the heterocyclic core. nih.gov

Strategic Transformations for Complex Molecular Assembly

The presence of a bromo substituent at the 4-position of the 1-methyl-1H-pyrrolo[2,3-c]pyridine scaffold makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the construction of complex molecules and are widely used in medicinal chemistry and materials science. nih.gov

The primary palladium-catalyzed cross-coupling reactions applicable to this compound include the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4-position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted pyrrolopyridine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is highly versatile for forming C-C bonds and allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of various functional groups. mdpi.com A representative Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the bromo-substituted heterocycle with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of vinyl-substituted pyrrolopyridines, which can serve as versatile intermediates for further transformations. mdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orgchemspider.com This transformation is a powerful tool for the synthesis of 4-amino-substituted pyrrolopyridines, which are common motifs in biologically active compounds. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the bromo-substituted pyrrolopyridine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of 4-alkynyl-substituted pyrrolopyridines, which are valuable precursors for the synthesis of more complex heterocyclic systems and functional materials. nih.govscirp.org

The following table summarizes the key palladium-catalyzed cross-coupling reactions for the derivatization of this compound.

ReactionCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraR-B(OH)₂C-CPd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃)
HeckAlkeneC-C (vinyl)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)
Buchwald-HartwigR¹R²NHC-NPd₂(dba)₃, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu)
SonogashiraTerminal AlkyneC-C (alkynyl)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)

These strategic transformations highlight the utility of this compound as a versatile building block in the synthesis of a diverse range of complex molecules with potential applications in various fields of chemical research. nih.govrsc.orgresearchgate.netmdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Bromo 1 Methyl 1h Pyrrolo 2,3 C Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive experimental data from proton (¹H NMR), carbon (¹³C NMR), or two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine could not be retrieved from the searched sources. This information is crucial for mapping the precise chemical environment of each atom within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Information regarding related compounds or isomers is available but does not fall within the strict scope of the requested analysis for this compound. Further research in specialized, proprietary databases or new experimental work would be required to generate the data needed for a complete spectroscopic and crystallographic characterization.

Computational and Theoretical Studies on 4 Bromo 1 Methyl 1h Pyrrolo 2,3 C Pyridine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational techniques used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein or enzyme. While specific docking studies for 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine are not extensively detailed in publicly available literature, the methodology can be understood from studies on analogous pyrrolopyridine structures, which are often investigated as kinase inhibitors. scilit.comnih.govsci-hub.se

In a typical molecular docking simulation, the three-dimensional structure of this compound would be placed into the binding site of a target protein. The simulation then explores various possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose. The results can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on similar pyrrolo[2,3-b]pyridine derivatives have shown that the pyrrolopyridine core can form crucial hydrogen bonds with residues like methionine in the hinge region of kinase active sites. sci-hub.se These simulations are critical for predicting the compound's potential as a therapeutic agent and for designing new derivatives with improved potency. nih.govsci-hub.se

Table 1: Illustrative Molecular Docking Results for a Pyrrolopyridine Scaffold

Target Protein Ligand Pose Predicted Binding Energy (kcal/mol) Key Interacting Residues
c-Met Kinase 1 -8.5 MET1160, ASP1222
Janus Kinase 1 (JAK1) 1 -9.2 LEU959, GLU957
c-Met Kinase 2 -8.1 TYR1230, MET1160

Note: This table is illustrative and based on findings for related pyrrolopyridine derivatives to demonstrate typical docking simulation outputs. nih.govsci-hub.se

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic properties of a molecule. tci-thaijo.org DFT methods are used to determine the ground-state electronic structure, offering a basis for understanding molecular stability, reactivity, and spectroscopic properties. researchgate.netnih.gov These calculations solve for the electron density of a system to derive its energy and other properties. tci-thaijo.org

DFT calculations for this compound would focus on analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. biointerfaceresearch.com A smaller gap suggests that the molecule is more reactive.

Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings are expected to be regions of negative potential (electron-rich), while the hydrogen atoms and the region around the bromine atom may show positive potential (electron-poor).

Table 2: Representative DFT-Calculated Electronic Properties

Property Calculated Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -1.2 eV Electron-accepting ability
HOMO-LUMO Gap 5.3 eV Chemical reactivity and stability

Note: The values in this table are hypothetical examples representing typical outputs of a DFT calculation for a molecule of this type.

The electronic data derived from DFT calculations allow for the prediction of chemical reactivity. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. biointerfaceresearch.com These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution.

Locally, the electron density distribution and Fukui functions (derived from DFT) can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the electron-rich nitrogen atoms would be predicted as likely sites for protonation or interaction with electrophiles. Conversely, carbon atoms adjacent to electronegative atoms might be susceptible to nucleophilic attack. Transition state analysis, another facet of quantum chemical calculations, can be employed to study the energy barriers of potential reactions, elucidating reaction mechanisms and kinetics.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's structural features with its chemical reactivity. By systematically modifying the structure of this compound and calculating the resulting changes in electronic properties and reactivity descriptors, a quantitative relationship can be established.

For example, computational studies could explore how replacing the bromine atom at the 4-position with other substituents (e.g., chlorine, fluorine, or a cyano group) affects the HOMO-LUMO gap and the charge distribution across the pyrrolopyridine ring system. Such theoretical investigations can predict how these structural modifications would influence the molecule's reactivity in a given chemical transformation or its binding affinity to a biological target. These insights are invaluable for the rational design of new compounds with tailored properties. Studies on similar heterocyclic systems have successfully used these approaches to design novel inhibitors with enhanced potency based on the analysis of contour maps from 3D-QSAR models. nih.gov

Applications of 4 Bromo 1 Methyl 1h Pyrrolo 2,3 C Pyridine As a Chemical Building Block in Research

Precursor in the Synthesis of Diverse Heterocyclic Systems

The primary application of 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine is as a foundational intermediate in the synthesis of elaborate heterocyclic compounds. The bromine atom at the 4-position is strategically placed for participation in various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures.

This utility is documented in patent literature, where the compound is listed as a key intermediate for creating novel therapeutic candidates. For instance, it has been used in the synthesis of inhibitors for the SARS-CoV-2 main protease, a critical enzyme for viral replication. google.com In this context, the pyrrolopyridine core acts as a scaffold, and the bromo-substituent serves as a handle for further chemical modification to achieve the final, complex inhibitor structure. google.com Similarly, it is a precursor for creating derivatives, such as N-(bicyclo[2.2.2]octan-1-ylmethyl)-4-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxamide, which has been investigated for its role as a P2X7 receptor antagonist. google.comgoogleapis.com

The table below highlights examples of complex molecules synthesized using this compound as a starting material.

Starting MaterialSynthetic TargetApplication Area
This compoundN-(bicyclo[2.2.2]octan-1-ylmethyl)-4-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxamideP2X7 Receptor Antagonism google.comgoogleapis.com
This compoundVarious SARS-CoV-2 Main Protease InhibitorsAntiviral Drug Discovery google.com

Utility in Materials Science Research

While the pyrrolopyridine scaffold is of interest in the broader field of organic materials, specific research detailing the application of this compound in materials science is not widely available in public literature. Chemical suppliers list the compound among building blocks suitable for materials science, but dedicated studies on its use in polymers, organic electronics, or other functional materials are limited. buyersguidechem.com

Role in Agrochemical Research

The application of this compound in the field of agrochemicals is not extensively documented in peer-reviewed research. Some specialized chemical suppliers categorize the compound among intermediates that can be used for agrochemical synthesis. buyersguidechem.com However, specific examples of its incorporation into novel pesticides, herbicides, or fungicides have not been detailed in available scientific literature.

Foundation for Chemical Biology Probes and Tools

As a versatile heterocyclic scaffold, this compound possesses the foundational characteristics suitable for the development of chemical probes. cymitquimica.com The core structure can be modified to incorporate reporter tags (like fluorophores) or reactive groups for target identification. However, specific published research focused on the conversion of this particular compound into chemical biology probes or tools for studying biological systems is currently limited.

Development of Molecular Scaffolds for Investigating Biological Pathways

The most significant role of this compound is as a molecular scaffold for creating new molecules to investigate and modulate biological pathways, particularly in the context of drug discovery.

The structure of this compound is an effective starting point for designing enzyme inhibitors. Its utility has been demonstrated in the development of inhibitors for the main protease (Mpro) of the SARS-CoV-2 virus. google.com A recent patent application describes the synthesis of potent antiviral compounds where this pyrrolopyridine derivative is used as Intermediate I-184. google.com The scaffold allows for the precise spatial arrangement of functional groups that can interact with the active site of the enzyme, leading to the inhibition of its catalytic activity and, consequently, the disruption of the viral life cycle.

The this compound scaffold has been employed in the design of receptor modulators. Specifically, it has been used to synthesize antagonists for the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and immune responses. google.comgoogleapis.com A patent for novel P2X7R antagonists discloses a derivative, N-(bicyclo[2.2.2]octan-1-ylmethyl)-4-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxamide, as a potential therapeutic agent. google.comgoogleapis.com This demonstrates the value of the core structure in creating molecules that can bind to specific receptors and modulate their function, offering potential treatments for diseases mediated by P2X7R activity. googleapis.com

The following table summarizes the documented roles of this compound as a molecular scaffold.

Scaffold ApplicationBiological TargetResulting Compound Class
Enzyme InhibitionSARS-CoV-2 Main Protease (Mpro)Protease Inhibitor google.com
Receptor ModulationP2X7 Receptor (P2X7R)Receptor Antagonist google.comgoogleapis.com

Investigations of Molecular Targets and Pathways

The strategic placement of bromine and methyl groups on the pyrrolo[2,3-c]pyridine core makes this compound a versatile chemical building block in medicinal chemistry. Its utility is demonstrated in the synthesis of complex molecules designed to interact with specific biological targets, thereby enabling the investigation of their associated pathways. Research efforts have utilized this compound as a key intermediate to develop antagonists for the P2X7 receptor and inhibitors for the main protease of the SARS-CoV-2 virus.

Development of P2X7 Receptor Antagonists

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a significant role in inflammatory and immunological processes. Its activation is linked to various downstream signaling events, making it an attractive target for therapeutic intervention in inflammatory diseases. In the pursuit of novel P2X7R antagonists, this compound serves as a foundational scaffold.

Detailed patent literature describes the synthesis of a series of aza-indole carboxamides, including compounds derived from this specific building block. googleapis.comgoogle.com The synthetic route involves modifying the this compound core, typically by introducing a carboxamide group at the 3-position of the pyrrole (B145914) ring. This functionalized intermediate is then coupled with various amines to produce a library of potential antagonists. One such example is N-(bicyclo[2.2.2]octan-1-ylmethyl)-4-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxamide. google.com The development of these molecules allows researchers to probe the structure-activity relationship of P2X7R binding and investigate the physiological consequences of its inhibition.

TargetInvestigational Compound ClassRole of this compound
P2X7 ReceptorAza-indole CarboxamidesCore scaffold for the synthesis of receptor antagonists. googleapis.comgoogle.com

Synthesis of SARS-CoV-2 Main Protease Inhibitors

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Inhibiting this protease effectively blocks the viral life cycle. A 2024 patent application discloses the synthesis of novel SARS-CoV-2 main protease inhibitors, explicitly identifying this compound as a key intermediate in the synthetic pathway. google.com

In the disclosed synthesis, this compound (referred to as Intermediate I-185) is used to construct more elaborate molecules designed to fit into the active site of the protease. google.com Although the specific, detailed reaction from this intermediate is not fully elaborated in the document, its inclusion underscores its role as a critical component for building the final inhibitory compounds. This application highlights the value of the this compound scaffold in developing potential treatments for viral infections by targeting essential viral enzymes.

TargetInvestigational Compound ClassRole of this compound
SARS-CoV-2 Main Protease (Mpro)Protease InhibitorsIntermediate (I-185) in the synthesis of potential antiviral compounds. google.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Future research into the synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine is expected to focus on aligning with the principles of green chemistry. researchgate.net While classical indolization methods can be applied to azaindole synthesis, they often face challenges in terms of efficiency and sustainability compared to their application for anilines. mdpi.com Therefore, a key research direction will be the development of more sustainable and efficient synthetic routes.

This includes the exploration of:

Catalytic Systems: Advancing transition metal-catalyzed reactions, which have already revolutionized modern organic chemistry, will be crucial. mdpi.com Future work could focus on developing catalysts that are more environmentally benign, operate under milder conditions, and have higher turnover numbers. For instance, creating protocols that avoid heavy metals or utilize earth-abundant metal catalysts would be a significant step forward. nih.gov

Process Optimization: The adoption of technologies like microwave-assisted synthesis and continuous flow systems could significantly improve reaction yields and reduce reaction times. mdpi.comresearchgate.net These methods offer better control over reaction parameters, leading to cleaner reactions and easier purification.

Atom Economy: Designing one-pot cascade reactions, such as the C–N cross-coupling/Heck reaction sequence already used for other azaindole isomers, would improve atom economy by reducing the number of intermediate purification steps and minimizing waste. mdpi.comacs.orgnih.gov Methodologies involving multicomponent reactions (MCRs) could also streamline synthetic processes, generating molecular complexity in a single step. researchgate.net

Sustainable Synthesis Strategy Potential Advantage for this compound Synthesis
Advanced Metal Catalysis Higher efficiency, milder reaction conditions, reduced catalyst loading. mdpi.com
Flow Chemistry Improved safety, scalability, and product consistency. mdpi.com
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and cleaner reaction profiles. researchgate.net
Cascade/One-Pot Reactions Increased efficiency, reduced waste, and lower operational costs. acs.org

Exploration of Undiscovered Reactivity Profiles and Selectivities

The bromine atom at the C4 position of this compound is a versatile functional handle for a wide array of chemical transformations. Future research should aim to fully exploit its reactivity to generate a diverse library of derivatives.

Key areas for exploration include:

Cross-Coupling Reactions: The C4-bromo moiety is an ideal site for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. beilstein-journals.orgnih.govmdpi.com While these reactions are established for other azaindole isomers, a systematic investigation into their application for this compound is needed. This would involve optimizing reaction conditions to achieve high yields and functional group tolerance, enabling the introduction of aryl, alkynyl, and amino substituents.

Novel Functionalization: Research into overcoming the challenges of functionalizing pyridine (B92270) rings at positions remote from the nitrogen atom could open new avenues. nih.govnih.gov Developing novel metalation techniques or directed C-H activation strategies specific to the pyrrolo[2,3-c]pyridine core could allow for the introduction of functional groups at other positions, complementing the reactivity of the C4-bromo site.

Regioselectivity Studies: In cases where multiple reactive sites exist, understanding and controlling regioselectivity is paramount. Future studies could employ both experimental and computational methods to predict and rationalize the outcomes of various reactions, allowing for the selective synthesis of specific isomers. researchgate.net

Advanced Applications in Synthetic Organic Chemistry and Chemical Biology

The unique structural features of this compound make it a valuable precursor for creating molecules with advanced functions.

Future applications could be centered on:

Medicinal Chemistry Scaffolding: Azaindole derivatives are a well-established source of kinase inhibitors, with the heterocyclic core often forming key hydrogen bond interactions within the ATP-binding site of kinases. nih.govpharmablock.comnih.gov this compound can serve as a foundational building block for the synthesis of new libraries of compounds targeting various kinases, such as FGFR, or other enzymes like ENPP1. nih.govrsc.orgacs.org Its derivatives could be explored for anticancer, anti-inflammatory, and antiviral activities. researchgate.netmdpi.com

Total Synthesis: The functionalized azaindole core can be used as a key intermediate in the total synthesis of complex natural products. nih.gov The ability to selectively modify the C4-position allows for the strategic assembly of more elaborate molecular architectures.

Chemical Probe Development: In chemical biology, a chemical probe is a small molecule used to study the function of a specific protein in cells or organisms. nih.gov Derivatives of this compound could be developed into potent and selective chemical probes. acs.org By attaching reporter groups such as fluorescent dyes or biotin (B1667282) tags via the C4-position, these probes could be used to visualize, isolate, and study the role of their target proteins in complex biological systems.

Interdisciplinary Research Opportunities for Structural and Functional Elucidation

A comprehensive understanding of how the structure of this compound and its derivatives relates to their function requires a multidisciplinary approach.

Future interdisciplinary research should involve:

Computational Chemistry: The use of Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic properties, reactivity, and non-covalent interactions of these molecules. researchgate.netdergipark.org.tr Such studies can help rationalize experimental observations and guide the design of new derivatives with desired properties.

Structural Biology: For derivatives designed as inhibitors of biological targets, obtaining X-ray co-crystal structures is essential. nih.gov This provides a precise map of the binding mode and the key interactions between the inhibitor and the protein, which is invaluable for structure-based drug design and the rational optimization of lead compounds. acs.org

Biophysical and Photophysical Studies: Combining experimental and computational approaches can elucidate the photophysical properties of novel derivatives. bohrium.com This could lead to applications in areas such as bioimaging or the development of molecular sensors, where the interaction with a target analyte induces a measurable change in fluorescence or other optical properties. researchgate.net

Interdisciplinary Approach Objective for this compound Research
Molecular Docking & DFT Predict binding modes with biological targets and rationalize structure-activity relationships (SAR). dergipark.org.trmdpi.com
X-ray Crystallography Determine the precise 3D structure of derivatives bound to target proteins (e.g., kinases). nih.govacs.org
Spectroscopy & Photophysics Investigate properties for potential applications in bioimaging and as chemical sensors. researchgate.netbohrium.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in synthesis, medicine, and chemical biology.

Q & A

Q. What is the most reliable synthetic route for 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine, and what are the critical reaction parameters?

The compound is synthesized via N-methylation of the parent heterocycle, 4-Bromo-1H-pyrrolo[2,3-c]pyridine, using sodium hydride (NaH) as a base and methyl iodide (MeI) as the alkylating agent in tetrahydrofuran (THF) at 0°C to room temperature. Key steps include:

  • Slow addition of MeI to avoid exothermic side reactions.
  • Quenching with water followed by extraction with organic solvents (e.g., ethyl acetate).
  • Purification via silica gel chromatography or crystallization. Yields typically range from 70–80%, with purity confirmed by ^1H NMR and LC-MS .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on multinuclear NMR spectroscopy :

  • ^1H NMR : The methyl group at the 1-position appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons in the pyrrolopyridine core resonate between δ 7.5–8.5 ppm, with splitting patterns dependent on substituent positions .
  • ^13C NMR : The methyl carbon appears at δ 35–40 ppm, while the bromine-bearing carbon is deshielded (δ 110–120 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₈H₆BrN₂ (calc. 225.97 g/mol) .

Advanced Research Questions

Q. What strategies enable selective functionalization of the bromine atom in this compound?

The bromine atom is a versatile handle for cross-coupling reactions :

  • Suzuki-Miyaura coupling : React with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis in dioxane/H₂O at 105°C. For example, coupling with 3,4-dimethoxyphenylboronic acid yields 4-aryl derivatives .
  • Sonogashira coupling : Use terminal alkynes (e.g., phenylacetylene) with PdCl₂(PPh₃)₂/CuI to install alkynyl groups .
  • Buchwald-Hartwig amination : Introduce amines via Pd-Xantphos catalysts for medicinal chemistry applications .

Q. How do steric and electronic effects influence the reactivity of this compound in heterocyclic substitutions?

  • Steric effects : The methyl group at N1 restricts access to the C4 position, favoring reactions at C3 or C5 in the pyrrolopyridine core.
  • Electronic effects : Electron-withdrawing bromine at C4 activates adjacent positions (C3 and C5) for nucleophilic aromatic substitution (SNAr), while the methyl group provides mild electron-donating stabilization .
  • Computational studies (DFT) predict regioselectivity in cross-coupling reactions, with C4–Br bonds showing lower activation barriers than C3 or C5 positions .

Q. What analytical challenges arise during purity assessment of this compound, and how are they resolved?

  • Challenge : Residual palladium from cross-coupling reactions may contaminate the product.
  • Solution : ICP-MS analysis ensures Pd levels <10 ppm.
  • Challenge : Polar byproducts (e.g., unreacted boronic acids) complicate HPLC analysis.
  • Solution : Use reversed-phase chromatography (C18 column) with acetonitrile/water gradients (5–95% over 20 min) for baseline separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.